molecular formula C18H17ClN2O4 B11025321 N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide

N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide

Cat. No.: B11025321
M. Wt: 360.8 g/mol
InChI Key: GPDKJTVJWFMWTK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazepine ring fused with an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and catalysts like sulfuric acid.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution Reactions: The chloro and methoxy groups are introduced via nucleophilic aromatic substitution reactions, typically using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or receptor-ligand interactions.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide
  • N-(2-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide stands out due to the presence of both chloro and methoxy groups. These functional groups can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-2-(2-oxo-4,5-dihydro-3H-1,5-benzoxazepin-3-yl)acetamide

InChI

InChI=1S/C18H17ClN2O4/c1-24-12-6-7-13(19)15(9-12)21-17(22)8-11-10-20-14-4-2-3-5-16(14)25-18(11)23/h2-7,9,11,20H,8,10H2,1H3,(H,21,22)

InChI Key

GPDKJTVJWFMWTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)CC2CNC3=CC=CC=C3OC2=O

Origin of Product

United States

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